3-Azido-1-(4-bromophenyl)piperidin-2-one

Description

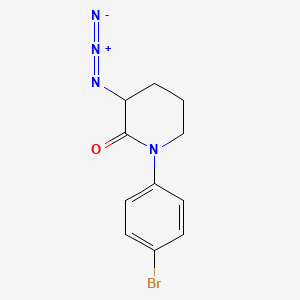

3-Azido-1-(4-bromophenyl)piperidin-2-one (CAS: Not explicitly provided; molecular formula C₁₁H₁₁BrN₄O, molecular weight 295.14) is a heterocyclic compound featuring a piperidin-2-one core substituted with an azide group at the 3-position and a 4-bromophenyl group at the 1-position (Fig. 1).

Properties

IUPAC Name |

3-azido-1-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN4O/c12-8-3-5-9(6-4-8)16-7-1-2-10(11(16)17)14-15-13/h3-6,10H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNYMLQZDWZMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC=C(C=C2)Br)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-1-(4-bromophenyl)piperidin-2-one typically involves the α-alkylation of esters with azidoethyl or azidopropyl trifluoromethanesulfonate, followed by azide reduction and ring closure . The ester is first α-alkylated with 2-azidoethyl trifluoromethanesulfonate or 2-azidopropyl trifluoromethanesulfonate. This is followed by azide reduction and ring closure to form the piperidin-2-one structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same synthetic routes as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Azido-1-(4-bromophenyl)piperidin-2-one undergoes various chemical reactions, including:

Oxidation: The azido group can be oxidized to form nitro or other oxidized derivatives.

Reduction: The azido group can be reduced to an amine group.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as sodium azide or other halides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted piperidin-2-one derivatives.

Scientific Research Applications

3-Azido-1-(4-bromophenyl)piperidin-2-one is utilized in various scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the synthesis of materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-Azido-1-(4-bromophenyl)piperidin-2-one involves its interaction with molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 3-azido-1-(4-bromophenyl)piperidin-2-one with compounds sharing functional groups (azide, bromophenyl) or core structures (piperidinone, pyridazinone).

Azide-Containing Analogues

Vinyl Azides (e.g., 3-azido-1-(4-chlorophenyl)propenone, 3-azido-1-phenylpropenone)

- Structural Differences: These compounds replace the piperidinone ring with a propenone backbone.

- Reactivity : Under UV irradiation, vinyl azides release dinitrogen gas, forming reactive vinyl nitrenes that induce crystal disintegration due to internal pressure buildup .

- Key Contrast: Unlike this compound, vinyl azides lack the rigid piperidinone scaffold, leading to divergent photochemical behavior and mechanical stability.

3-Azidocyclopentane-1-carboxylic Acid

- Structural Differences: Features a cyclopentane ring instead of piperidinone and lacks the bromophenyl substituent.

- Applications : Primarily used in peptide chemistry for "click" reactions due to its strained azide group .

Bromophenyl-Substituted Analogues

N-(4-Bromo-n-butyl)-piperidin-2-one

Pyridazin-3(2H)-one Derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide)

- Structural Differences: Replaces the piperidinone core with a pyridazinone ring.

- Biological Activity : Acts as a potent FPR2 agonist, triggering calcium mobilization in neutrophils . This highlights the role of the 4-bromophenyl group in enhancing receptor binding affinity.

Halogen-Substituted Piperidinone Derivatives

N-(4-Halophenyl)maleimides (e.g., N-(4-bromophenyl)maleimide)

- Structural Differences: Maleimide core instead of piperidinone.

- Activity: The halogen size (F, Cl, Br, I) minimally affects inhibitory potency against enzymes like monoacylglycerol lipase (MGL), with IC₅₀ values ranging from 4.34–7.24 μM . This suggests that steric effects of the 4-bromophenyl group may dominate over electronic effects in enzyme interactions.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Reactivity: The azide group in this compound likely confers strain-driven reactivity, similar to vinyl azides, but its piperidinone ring may stabilize intermediates compared to propenone analogues .

- Halogen Effects : The bromine atom’s steric bulk may improve pharmacokinetic properties compared to smaller halogens, as observed in maleimide inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.